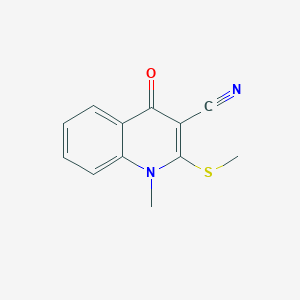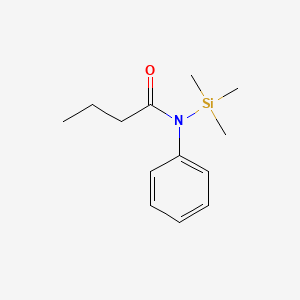![molecular formula C8H5ClN2O4 B11876582 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid CAS No. 877177-24-7](/img/structure/B11876582.png)
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with an oxazine precursor in the presence of a base such as sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid: This compound has a similar core structure but features a thiazine ring instead of an oxazine ring.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and undergo similar chemical reactions.
Imidazole-containing compounds: These compounds also exhibit a range of biological activities and are used in drug development.
Uniqueness
The uniqueness of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid lies in its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable scaffold in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
877177-24-7 |
|---|---|
Formule moléculaire |
C8H5ClN2O4 |
Poids moléculaire |
228.59 g/mol |
Nom IUPAC |
7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O4/c9-3-1-4-7(10-5(12)2-15-4)11-6(3)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12) |
Clé InChI |
QIJXEALDNKCQOK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=NC(=C(C=C2O1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)


![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)

![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11876569.png)

